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Compound of Interest

Compound Name: Cl-1015

Cat. No.: B1668927

This technical guide provides a comprehensive overview of the peptoid structure of CI-1015, a
second-generation cholecystokinin-B (CCK-B) receptor antagonist. Developed as a potential
anxiolytic agent, CI-1015 represents a significant advancement in peptoid-based drug design,
offering an improved pharmacokinetic profile over its predecessor, CI-988. This document is
intended for researchers, scientists, and drug development professionals, providing detailed
information on its structure, synthesis, and biological activity.

Core Structure and Physicochemical Properties

CI-1015, chemically named tricyclo[3.3.1.13,7]dec-2-yl [1S-[1a(S*)2[]-[2-[(2-
hydroxycyclohexyl)amino]-1-(1H-indol-3-ylmethyl)-1-methyl-2-oxoethyl]carbamate, is a peptoid
analogue of CCK-4.[1] The design of CI-1015 focused on reducing the molecular weight of the
parent compound, CI-988 (MW = 614), to enhance absorption and bioavailability.[1] Key
structural moieties, including the a-methyltryptophan and adamantyloxycarbonyl groups, were
retained as they are crucial for receptor binding.[1][2] The primary modifications were made at
the C-terminus of the molecule.[1][2]

Table 1: Physicochemical and Pharmacokinetic Properties of CI-1015 and CI-988
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Property Cl-1015 Cl1-988 Reference
) Not explicitly stated,
Molecular Weight 614 [1]
but lower than CI-988
. Less soluble than ClI- More soluble than CI-
Water Solubility [1]
988 1015
Oral Bioavailability in Nearly 10 times higher
) Low [1]
Rat (dosed in HPBCD) than CI-988
Blood-Brain Enhanced relative to
- Lower than CI-1015 [1]
Permeability Cl1-988

Mechanism of Action and Biological Activity

CI-1015 functions as a selective antagonist of the CCK-B receptor.[1] This receptor is

implicated in anxiety and panic disorders, making its antagonists promising therapeutic agents.

The antagonist profile of CI-1015 has been demonstrated in preclinical models.[1]

Table 2: Biological Activity of CI-1015

Parameter Value

Species/Model

Reference

CCK-B Receptor

. . 3.0 [1]
Binding Affinity (nM)
CCK-A Receptor

o . 2900 [1]
Binding Affinity (nM)
CCK-B Antagonist 34 Rat ventromedial o
Profile (Ke in nM) hypothalamus assay
Minimum Effective
Dose (MED) for 01 Rat X-maze anxiety o
anxiolytic-like profile ' paradigm
(ng/kg, oral)

Experimental Protocols
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The synthesis of CI-1015 involves the coupling of N-2-Adoc-a-methyl-(R)-tryptophan with
optically active trans-2(S)-hydroxy-1(S)-aminocyclohexane.[2] While a detailed, step-by-step
protocol with specific quantities, reaction times, and purification methods is not fully available in
the public domain, the key steps are outlined below.

General Procedure:

Preparation of N-2-Adoc-a-methyl-(R)-tryptophan (I): This starting material is prepared using
previously described methods.[2]

o Synthesis of trans-2(S)-hydroxy-1(S)-aminocyclohexane: This is synthesized by reacting (R)-
a-methylbenzylamine with cyclohexane epoxide in the presence of trimethylaluminum in
CH2CI2.[2]

e Coupling Reaction: N-2-Adoc-a-methyl-(R)-tryptophan (1) is coupled with the synthesized
amine using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) or
pentafluorophenol (PFP) in ethyl acetate.[2]

e Receptor Binding Assays: The binding affinities of CI-1015 for CCK-A and CCK-B receptors
were determined using standard radioligand binding assays.

« In Vivo Efficacy (Anxiety Model): The anxiolytic-like effects of orally administered CI-1015
were evaluated in a standard anxiety paradigm, the X-maze, in rats. The minimum effective
dose (MED) was determined.[1]

o CCK-B Antagonist Profile: The antagonist profile was assessed in the rat ventromedial
hypothalamus assay to determine the equilibrium dissociation constant (Ke).[1]

Visualizations
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Reaction with cyclohexane epoxide Intermediate Synthesis
((R)—a—methylbenzylaminej (Trimethylaluminum, CH2CI2)

> \trans-2(S)-hydroxy-1(S)-aminocyc|ohexane)

Cyclohexane epoxide

Click to download full resolution via product page
Caption: Synthesis workflow for CI-1015.

Note on Signaling Pathways: Detailed information on the specific intracellular signaling
pathways modulated by CI-1015's antagonism of the CCK-B receptor is not extensively
described in the reviewed literature. Further research would be required to elucidate these
downstream effects. in the reviewed literature. Further research would be required to elucidate
these downstream effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Peptoid Structure of
CI-1015]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668927#understanding-the-peptoid-structure-of-ci-
1015]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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